3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles This compound is characterized by the presence of a benzylsulfanyl group and a 4-fluorophenyl group attached to the imidazo[2,1-C][1,2,4]triazole core
Preparation Methods
The synthesis of 3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can be achieved through several synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach utilizes the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl and 4-fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has a wide range of scientific research applications:
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can be compared with other similar compounds, such as:
- 3-(Benzylsulfanyl)-4-methyl-4H-(1,2,4)triazole
- 3-(Benzylsulfanyl)-5-furan-2-yl-4-phenyl-4H-(1,2,4)triazole
- 3-(4-methoxy-benzylsulfanyl)-4H-(1,2,4)triazole These compounds share similar structural features but differ in the substituents attached to the triazole core. The uniqueness of this compound lies in its specific combination of benzylsulfanyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15FN4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H15FN4S/c18-14-6-8-15(9-7-14)21-10-11-22-16(21)19-20-17(22)23-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI Key |
XYINYXYJCJMHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=CC=C3)N1C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.